molecular formula C10H7Cl2NOS2 B5228968 3-(3,4-dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 34392-98-8

3-(3,4-dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5228968
CAS No.: 34392-98-8
M. Wt: 292.2 g/mol
InChI Key: QIBBZBPBPUWUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound based on the rhodanine scaffold, a privileged structure in modern medicinal chemistry known for its diverse biological activities . This specific derivative features a 3,4-dichlorobenzyl group at the N3 position, a modification that has been shown in related structures to influence properties like lipophilicity and target binding, thereby enhancing antimycobacterial and other pharmacological effects . Compounds based on the 2-thioxo-1,3-thiazolidin-4-one core have demonstrated significant potential in anticancer research, acting as potent inhibitors against various enzymes and cell lines . Furthermore, this scaffold has gained considerable attention in infectious disease research, particularly against Mycobacterium tuberculosis, with studies showing that derivatives can exhibit potent inhibitory effects with MIC values comparable to first-line drugs by targeting key bacterial enzymes such as InhA, MmpL3, and DNA gyrase . The rhodanine core also serves as a versatile platform in organic synthesis, often accessed via cyclocondensation reactions or Knoevenagel condensation at the C5 position, enabling the exploration of extensive structure-activity relationships . This product is intended for research applications in drug discovery and chemical biology to further investigate these mechanisms and develop novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NOS2/c11-7-2-1-6(3-8(7)12)4-13-9(14)5-16-10(13)15/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBBZBPBPUWUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300888
Record name 3-(3,4-dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34392-98-8
Record name NSC139712
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3,4-dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dichlorobenzylamine with carbon disulfide and a suitable aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate thiazolidine derivative, which is then oxidized to form the final product.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency and control reaction conditions more precisely. The use of automated systems for the addition of reagents and monitoring of reaction parameters can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.

  • Reduction: : The dichlorobenzyl group can be reduced to form a dichlorobenzyl alcohol or amine.

  • Substitution: : The chlorine atoms on the benzyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Various nucleophiles, such as hydroxylamine or ammonia, can be used for substitution reactions.

Major Products Formed

  • Oxidation: : 3-(3,4-dichlorobenzyl)-2-sulfoxo-1,3-thiazolidin-4-one and 3-(3,4-dichlorobenzyl)-2-sulfone-1,3-thiazolidin-4-one.

  • Reduction: : 3-(3,4-dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one alcohol and amine derivatives.

  • Substitution: : Hydroxylated or aminated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazolidinone ring is a versatile scaffold for the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, 3-(3,4-dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one can be employed as a probe to study enzyme inhibition and protein binding. Its dichlorobenzyl group can interact with various biological targets, making it useful in drug discovery.

Medicine

The compound has potential medicinal applications, particularly in the treatment of inflammatory and autoimmune diseases. Its ability to modulate biological pathways makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various chemical processes.

Mechanism of Action

The mechanism by which 3-(3,4-dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves the interaction with specific molecular targets. The thiazolidinone ring can bind to enzymes or receptors, leading to the modulation of biological pathways. The dichlorobenzyl group enhances the compound's binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their substituents include:

Compound Name/ID Substituents Molecular Weight Key Features
3-(3,4-Dichlorobenzyl)-2-thioxo... 3,4-Dichlorobenzyl ~322.2 (calc.) Electron-withdrawing Cl groups; potential enhanced lipophilicity.
3-(4-Methylphenyl)-2-thioxo... () 4-Methylphenyl ~235.3 (calc.) Electron-donating methyl group; may reduce reactivity compared to Cl.
3-(2-Methoxyphenyl)-2-thioxo... () 2-Methoxyphenyl 239.31 Methoxy group increases electron density; may improve solubility.
(5Z)-3-[4-(Benzodioxin)... (9l) () Benzodioxin and benzodioxolylmethylene ~456.5 (calc.) Bulky substituents; decomposition at 172–233°C.
LJ001 () Allyl, phenoxy furyl Not reported Minimal cytotoxicity (up to 25 μM); used in antiviral studies.
Compound in Chloro, methoxyphenyl, pyrazole 592.1 Complex structure; high molecular weight; no physical data reported.
Key Observations:
  • Molecular Weight : Bulky substituents (e.g., benzodioxin in 9l) increase molecular weight, which may correlate with higher melting points or decomposition temperatures .

Physical Properties

  • Melting Points : Analogs with benzodioxin groups (e.g., 9l, 9m) decompose at 170–243°C, while simpler derivatives (e.g., 3-(2-methoxyphenyl)-2-thioxo...) lack reported data .
  • Solubility : Hydrogen bonding patterns () influence solubility; electron-withdrawing groups like Cl may reduce aqueous solubility compared to methoxy substituents.

Biological Activity

3-(3,4-Dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₉H₅Cl₂NOS₂
  • Molecular Weight : 278.18 g/mol

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates potent inhibitory effects against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
S. aureus18
P. aeruginosa14

These results suggest that the dichlorobenzyl substitution enhances the compound's antibacterial efficacy.

Anticancer Activity

Thiazolidinones, including our compound of interest, have been evaluated for their anticancer properties. A study found that derivatives of thiazolidinone induced apoptosis in cancer cell lines such as HeLa and MCF-7.

Case Study: Apoptotic Mechanisms
In a study conducted by Asati et al., the compound was shown to induce apoptosis through both extrinsic and intrinsic pathways in HeLa cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.

Table 2: Cytotoxicity of Thiazolidinone Derivatives

CompoundCell LineIC₅₀ (µM)
This compoundHeLa10
MCF-712
A54915

These findings indicate a promising potential for developing thiazolidinones as anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidinones have also been documented. Research shows that these compounds can inhibit pro-inflammatory mediators in macrophages.

Case Study: Inhibition of Pro-inflammatory Cytokines
In a study by Kuschelewski et al., treatment with thiazolidinone derivatives resulted in a significant reduction in nitric oxide (NO) production and pro-inflammatory cytokines in RAW264.7 macrophages.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by their chemical structure. The presence of electron-withdrawing groups such as chlorine enhances their potency against microbial and cancer cells.

Table 3: SAR Analysis of Thiazolidinone Derivatives

Substituent TypeActivity TypeEffect on Potency
Electron-withdrawing (Cl)AntimicrobialIncreased
Alkyl groupsAnticancerVariable
Hydroxyl groupsAnti-inflammatoryModerate enhancement

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3,4-dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 3,4-dichlorobenzylamine with carbon disulfide and ethyl chloroacetate under basic conditions to form the thiazolidinone core. Subsequent functionalization steps (e.g., alkylation or substitution) introduce additional groups. Key factors include:

  • Temperature : Optimal ranges (e.g., 60–80°C for cyclization) prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
  • Catalysts : Lewis acids like ZnCl₂ improve regioselectivity in substitution steps .
    • Yield Optimization : Microwave-assisted synthesis can reduce reaction times by 30–50% compared to traditional reflux .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiazolidinone core and substituent positions. For example, the 2-thioxo group appears as a singlet near δ 170 ppm in ¹³C NMR .
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; the thiazolidinone ring adopts a planar conformation stabilized by intramolecular hydrogen bonds .

Q. What initial biological screening assays are recommended for evaluating its bioactivity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values compared to reference drugs .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations, with IC₅₀ calculations .

Advanced Research Questions

Q. How can structural modifications enhance its bioactivity while minimizing toxicity?

  • Methodological Answer :

  • Substituent Optimization : Replace the 3,4-dichlorobenzyl group with electron-withdrawing groups (e.g., nitro) to improve antimicrobial activity but monitor hepatotoxicity via in vitro liver microsomal assays .

  • Hybridization : Fuse the thiazolidinone core with pyrazole or triazole moieties to target multiple enzymes (e.g., COX-2 or α-glucosidase), validated by molecular docking .

  • SAR Studies : Compare IC₅₀ values of derivatives with varying substituents (Table 1) .

    Table 1 : Structure-Activity Relationship (SAR) of Selected Derivatives

    SubstituentAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
    3,4-Dichlorobenzyl16 (S. aureus)45 (MCF-7)
    4-Nitrobenzyl8 (S. aureus)32 (MCF-7)
    4-Methoxybenzyl64 (S. aureus)>100 (MCF-7)

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Variability in MIC/IC₅₀ values often arises from differences in bacterial strains or cell culture media. Use CLSI guidelines for antimicrobial assays .
  • Metabolic Stability Tests : Assess compound stability in liver microsomes to explain discrepancies in in vivo vs. in vitro efficacy .
  • Orthogonal Validation : Confirm enzyme inhibition (e.g., via fluorescence-based assays) if initial results conflict with computational predictions .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to targets like DHFR (dihydrofolate reductase). Prioritize poses with the lowest binding energy (ΔG ≤ -8 kcal/mol) .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability; RMSD values >3 Å indicate poor target retention .
  • QSAR Models : Develop 2D-QSAR using MOE descriptors (e.g., logP, polar surface area) to correlate structural features with bioactivity .

Experimental Design Challenges

Q. What strategies mitigate side reactions during synthesis?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., amine groups) during halogenation steps using Boc anhydride .
  • By-Product Monitoring : Track intermediates via TLC (hexane/ethyl acetate 7:3); purify via flash chromatography if by-products exceed 5% .

Q. How should researchers design in vivo studies to evaluate pharmacokinetics?

  • Methodological Answer :

  • Dose Escalation : Administer 10–100 mg/kg orally to Sprague-Dawley rats, collecting plasma samples at 0.5, 2, 6, and 24 hours for LC-MS analysis .
  • Tissue Distribution : Sacrifice animals at 24 hours; quantify compound levels in liver, kidneys, and brain to assess blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.